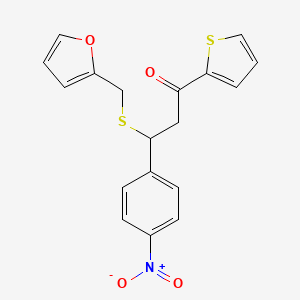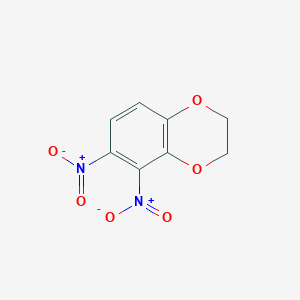
5,6-Dinitro-2,3-dihydro-1,4-benzodioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dinitro-2,3-dihydro-1,4-benzodioxine: is an organic compound with the molecular formula C8H6N2O6. It is a derivative of 1,4-benzodioxine, featuring two nitro groups at the 5 and 6 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dinitro-2,3-dihydro-1,4-benzodioxine typically involves the nitration of 2,3-dihydro-1,4-benzodioxine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 5,6-Dinitro-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: 5,6-Diamino-2,3-dihydro-1,4-benzodioxine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5,6-Dinitro-2,3-dihydro-1,4-benzodioxine is used as an intermediate in the synthesis of more complex organic molecules. Its nitro groups make it a versatile starting material for further functionalization.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and other biomedical applications.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 5,6-Dinitro-2,3-dihydro-1,4-benzodioxine and its derivatives depends on the specific applicationThese interactions can lead to various biological effects, such as enzyme inhibition or activation, depending on the molecular targets and pathways involved .
Comparación Con Compuestos Similares
2,3-Dihydro-1,4-benzodioxine: The parent compound without nitro groups.
5-Nitro-2,3-dihydro-1,4-benzodioxine: A mono-nitrated derivative.
2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine: A fully nitrated derivative with four nitro groups
Uniqueness: 5,6-Dinitro-2,3-dihydro-1,4-benzodioxine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
IUPAC Name |
5,6-dinitro-2,3-dihydro-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O6/c11-9(12)5-1-2-6-8(7(5)10(13)14)16-4-3-15-6/h1-2H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISZIDGSNBVSLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
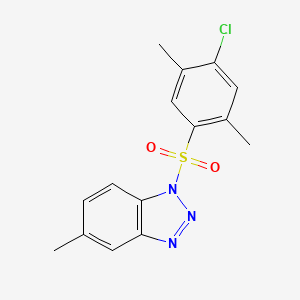

![10-(4-ethoxyphenyl)-1-methyl-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2670282.png)
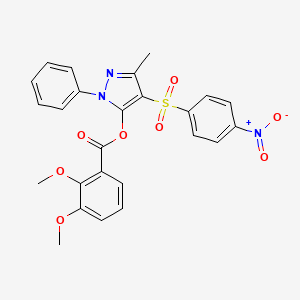
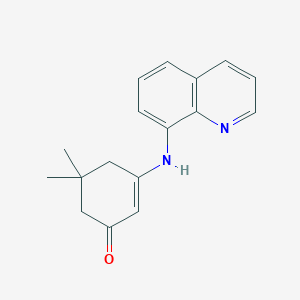
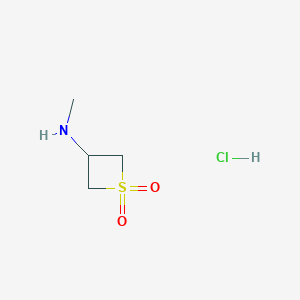
![5-fluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B2670288.png)
![5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2670289.png)

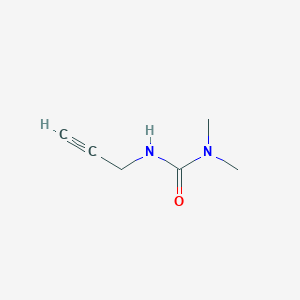
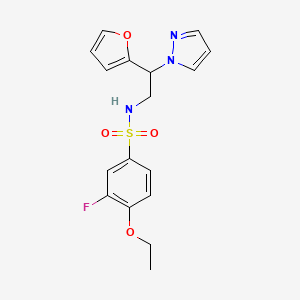

![3-Cyclopropyl-1-{1-[(5-ethylthiophen-2-yl)sulfonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2670297.png)
